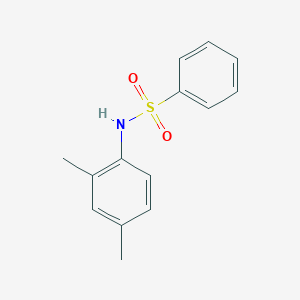

N-(2,4-Dimethylphenyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-11-8-9-14(12(2)10-11)15-18(16,17)13-6-4-3-5-7-13/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEURMJNVUKYIFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304153 | |

| Record name | N-(2,4-Dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25116-90-9 | |

| Record name | NSC164386 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4-Dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-DIMETHYLBENZENESULFONANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 2,4 Dimethylphenyl Benzenesulfonamide

Classical and Contemporary Synthetic Routes to N-(2,4-Dimethylphenyl)benzenesulfonamide

The traditional and most direct synthesis of this compound involves the reaction of benzenesulfonyl chloride with 2,4-dimethylaniline (B123086). researchgate.netnih.gov This reaction is typically carried out by boiling the reactants in a suitable solvent, followed by cooling and precipitation in ice-cold water. nih.govnih.gov The resulting solid product is then filtered and recrystallized from a solvent like dilute ethanol (B145695) to achieve high purity. nih.govnih.gov A similar approach involves treating a solution of m-xylene (B151644) in chloroform (B151607) with chlorosulfonic acid at low temperatures to generate 2,4-dimethylbenzenesulfonyl chloride in situ. This intermediate is then reacted with 2,4-dimethylaniline to yield the final product, N-(2,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide. nih.gov

Contemporary methods have focused on improving the efficiency and applicability of this fundamental reaction. One-pot strategies have been developed, for instance, by using trichloroisocyanuric acid for the oxidative chlorination of disulfides or thiols to produce the corresponding sulfonyl chloride, which then reacts with an amine in an aqueous medium. sci-hub.se This method avoids the need for organic bases and provides good yields. sci-hub.se

Table 1: Comparison of Classical and Contemporary Synthetic Routes

| Method | Starting Materials | Reagents/Conditions | Advantages |

| Classical | Benzenesulfonyl chloride, 2,4-dimethylaniline | Boiling in solvent, then precipitation | Simple, direct |

| In situ Generation | m-Xylene, Chlorosulfonic acid, 2,4-dimethylaniline | Low temperature, then boiling | Avoids handling of sulfonyl chloride |

| One-pot aqueous | Thiols/Disulfides, Amine | Trichloroisocyanuric acid, Water | Environmentally friendly, no organic base |

Green Chemistry Approaches in the Synthesis of Benzenesulfonamide (B165840) Derivatives

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of benzenesulfonamide derivatives. A key approach is the use of water as a solvent, which is non-toxic, non-flammable, and readily available. sci-hub.seiscientific.org For example, the synthesis of various N-aryl and N-alkyl sulfonamides has been successfully carried out in water, often at room temperature, which reduces energy consumption. sci-hub.se

Solvent-free reactions represent another significant green chemistry strategy. The sulfonylation of aliphatic and aromatic primary and secondary amines with arylsulfonyl chlorides has been achieved at room temperature without any solvent, offering a clean and efficient method. sci-hub.se Furthermore, the use of biomass-derived solvents like 2-MeTHF provides a renewable and more sustainable alternative to traditional organic solvents. rsc.org

Catalyst-free methods are also gaining prominence. For instance, a visible light-mediated N–S bond cleavage has been developed for the arylation of sulfonamides with boronic acids, providing a simple and efficient route to diaryl sulfones without the need for a metal catalyst. nih.gov

Table 2: Green Chemistry Approaches for Sulfonamide Synthesis

| Approach | Key Feature | Example | Reference |

| Aqueous Medium | Use of water as solvent | Synthesis of sulfonamides from amino acids and tosyl chloride in water with Na2CO3. sci-hub.se | sci-hub.seiscientific.org |

| Solvent-Free | Reaction conducted without a solvent | Sulfonylation of amines with arylsulfonyl chlorides at room temperature. sci-hub.se | sci-hub.se |

| Biomass-Derived Solvents | Use of renewable solvents | Synthesis of aryl sulfonamides using 2-MeTHF as a solvent. rsc.org | rsc.org |

| Catalyst-Free | Reaction proceeds without a catalyst | Visible light-mediated arylation of sulfonamides with boronic acids. nih.gov | nih.gov |

Catalytic Strategies for Efficient this compound Synthesis

Catalytic methods have significantly advanced the synthesis of N-aryl sulfonamides, offering higher efficiency and broader substrate scope. Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, the Pd/AdBippyPhos catalyst system has been identified as a general and effective method for the N-arylation of weakly nucleophilic sulfonamides. acs.org This system allows for the construction of densely functionalized N,N-diaryl sulfonamides, which are relevant in medicinal chemistry. acs.org Nickel catalysis, such as with Ni(cod)(DQ), has also been employed for the C-N cross-coupling of N-arylsulfonamides with aryl bromides. organic-chemistry.org

Copper-catalyzed reactions, often referred to as Chan-Lam couplings, provide another powerful tool for N-arylation. These reactions can be performed under mild conditions, such as at room temperature in an open flask, and can be tuned to achieve chemoselective N-arylation on either the amino or sulfonamide nitrogen atoms by adjusting reaction variables like the copper source, solvent, and base. rsc.org Ligand-free copper-catalyzed arylation of sulfonamides in water has also been reported, offering high yields and a simple workup. organic-chemistry.org

Iron catalysis has emerged as a cost-effective and environmentally friendly alternative. An iron-catalyzed method for the synthesis of N-arylsulfonamides directly from nitroarenes and sodium arylsulfinates has been developed, using FeCl2 as the catalyst and NaHSO3 as a reductant under mild conditions. organic-chemistry.org This approach avoids the use of potentially genotoxic aromatic amines. organic-chemistry.org

Table 3: Catalytic Systems for N-Aryl Sulfonamide Synthesis

| Catalyst System | Reaction Type | Substrates | Key Advantages | Reference |

| Pd/AdBippyPhos | N-Arylation | Weakly nucleophilic sulfonamides, aryl halides | General, effective for functionalized products | acs.org |

| Ni(cod)(DQ) | C-N Cross-Coupling | N-arylsulfonamides, aryl bromides | Ligand-free | organic-chemistry.org |

| Copper(II) acetate | Chan-Lam Coupling | Sulfonamides, arylboronic acids | Mild conditions, chemoselective | rsc.org |

| FeCl2/NaHSO3 | Reductive Coupling | Nitroarenes, sodium arylsulfinates | Uses readily available starting materials, avoids toxic reagents | organic-chemistry.org |

Derivatization and Functionalization Strategies for this compound Analogues

The derivatization of the this compound scaffold is crucial for exploring structure-activity relationships and developing new compounds with specific properties. Various functional groups can be introduced at different positions of the molecule. For instance, fluorinated benzenesulfonamides have been synthesized and evaluated as carbonic anhydrase inhibitors. nih.gov

Schiff base formation is a common strategy for derivatization. For example, 3-amino-4-hydroxybenzenesulfonamide (B74053) can be condensed with various aromatic aldehydes to produce a series of Schiff base derivatives. nih.gov Further modifications can include the introduction of 5-oxopyrrolidine, imidazole (B134444), and β-amino acid fragments. nih.gov

Acylation reactions are also widely used. N-aryl substituted benzenesulfonamide derivatives have been synthesized by coupling benzenesulfonyl chloride with different substituted aromatic amines. researchgate.net The resulting sulfonamides can be further functionalized, for example, by reacting them with chloroacetyl chloride and then with ammonium (B1175870) thiocyanate (B1210189) to form thiazolone-benzenesulfonamides, which can be further coupled with aromatic aldehydes. rsc.org

Analytical Validation of this compound and Its Synthetic Intermediates

The purity and identity of this compound and its synthetic intermediates are confirmed using a range of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a key method for quantitative analysis and purity assessment. wu.ac.thwu.ac.th A reversed-phase HPLC (RP-HPLC) method with UV detection can be developed and validated to quantify impurities like 4-aminobenzenesulfonamide in sulfonamide products. wu.ac.thwu.ac.th Validation of the analytical method typically includes assessing its accuracy, precision, linearity, and selectivity. wu.ac.th

Spectroscopic methods are essential for structural elucidation.

Infrared (IR) Spectroscopy is used to identify characteristic functional groups, such as the N-H and S=O stretching vibrations in the sulfonamide moiety. researchgate.netnih.goviscientific.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the structure of the synthesized compound. researchgate.netnih.goviscientific.orgrsc.org

Mass Spectrometry (MS) , often using techniques like Electrospray Ionization (ESI-MS), is employed to determine the molecular weight of the compound and to support its structural identification. iscientific.org

For crystalline compounds, X-ray diffraction is a powerful technique to determine the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and torsion angles. nih.govnih.govnih.govnih.gov

Preclinical Pharmacological Investigations of N 2,4 Dimethylphenyl Benzenesulfonamide

Enzyme Inhibition Profiling of N-(2,4-Dimethylphenyl)benzenesulfonamide

Extensive searches of scientific literature did not yield specific data on the enzyme inhibition profile of this compound. While the broader class of benzenesulfonamides has been widely studied for its enzyme-inhibiting properties, particularly against carbonic anhydrases and acetylcholinesterase, specific inhibitory constants and detailed kinetic data for this compound are not available in the reviewed literature.

Carbonic Anhydrase (CA) Isoform Selective Inhibition (e.g., CAIX, CAXII)

No specific data on the inhibitory activity of this compound against carbonic anhydrase (CA) isoforms, including the tumor-associated isoforms CA IX and CA XII, were found in the reviewed scientific literature. Studies on various other benzenesulfonamide (B165840) derivatives have shown potent and selective inhibition of these isoforms. mdpi.comnih.govnih.govresearchgate.netresearchgate.net However, specific inhibition constants (Kᵢ) for this compound have not been reported.

Investigation of Other Relevant Enzymatic Targets (e.g., Acetylcholinesterase)

There is no information available in the reviewed scientific literature regarding the investigation of this compound as an inhibitor of other enzymatic targets, such as acetylcholinesterase (AChE). While some benzenesulfonamide derivatives have been evaluated as AChE inhibitors, no such studies have been reported for this compound. nih.govnih.gov

Kinetic Characterization of Enzyme-N-(2,4-Dimethylphenyl)benzenesulfonamide Interactions

No studies detailing the kinetic characterization of the interaction between this compound and any enzyme were identified in the scientific literature. Therefore, information regarding its mechanism of inhibition (e.g., competitive, non-competitive) and kinetic parameters such as Kᵢ or IC₅₀ values is not available.

In Vitro Antimicrobial Activity of this compound

Specific data on the in vitro antimicrobial activity of this compound is not available in the current body of scientific literature. While the sulfonamide class of compounds is known for its antimicrobial properties, specific studies on the antibacterial and antifungal efficacy of this compound have not been published.

Antibacterial Efficacy Against Bacterial Strains (Gram-Positive and Gram-Negative)

No data regarding the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains could be located in the reviewed literature. Consequently, Minimum Inhibitory Concentration (MIC) values for this specific compound have not been determined or reported. mdpi.com

Antifungal Efficacy Against Fungal Pathogens

There are no published studies on the antifungal efficacy of this compound against any fungal pathogens. nih.govmdpi.comnih.govresearchgate.netresearchgate.net Therefore, its potential as an antifungal agent remains uninvestigated, and no MIC values are available.

Antiprotozoal Activity Assessment

Research into the antiprotozoal effects of this compound and its derivatives is an emerging area of interest. While direct studies on this specific compound are limited, the broader class of sulfonamides has been investigated for activity against various protozoan parasites. For instance, studies on other sulfonamide derivatives have shown potential against parasites like Entamoeba histolytica, the causative agent of amoebiasis. mdpi.commdpi.com

Methanolic extracts of certain plants used in traditional medicine have demonstrated significant growth inhibition of E. histolytica. mdpi.com Further investigation into synthetic compounds has revealed that some benzimidazole (B57391) derivatives also exhibit potent antiprotozoal activity. mdpi.com For example, certain albendazole (B1665689) and mebendazole (B1676124) salts have shown greater in vitro antiparasitic effects against E. histolytica, Giardia lamblia, and Trichomonas vaginalis compared to the parent drugs. mdpi.compreprints.org

These findings suggest that the benzenesulfonamide scaffold could be a promising starting point for the development of novel antiprotozoal agents. However, specific data on the efficacy and spectrum of activity of this compound against protozoan pathogens are not yet available in the reviewed literature.

In Vitro Anticancer Activity of this compound

The anticancer potential of benzenesulfonamide derivatives is an active area of research, with numerous studies exploring their efficacy against various cancer cell lines.

Benzenesulfonamide derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. For instance, certain derivatives have been shown to be effective against human lung cancer cells (A549), triple-negative breast cancer cells (MDA-MB-231), and melanoma cells (IGR39). immunopathol.comnih.gov

In a study on A549 lung cancer cells, several benzenesulfonamide derivatives, including compounds labeled as C3, C4, and C6, along with acetazolamide, effectively reduced cell proliferation after 72 hours of treatment. immunopathol.com Another study highlighted that benzenesulfonamide-bearing imidazole (B134444) derivatives were active against both MDA-MB-231 and IGR39 cell lines, with some compounds reducing cell viability by over 50%. nih.gov

Furthermore, novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives have been synthesized and tested against breast cancer cell lines (MDA-MB-231, T-47D) and a neuroblastoma cell line (SK-N-MC). nih.gov One particular compound, 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i), showed notable antiproliferative activity against these cell lines. nih.gov

The cytotoxicity of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50). For example, a novel phenylsulfonylpiperazine derivative, compound 3, exhibited an IC50 of 4.48 μM against the MCF7 breast cancer cell line. mdpi.com The table below summarizes the cytotoxic activity of selected benzenesulfonamide derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Selected Benzenesulfonamide Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Compound 3 (phenylsulfonylpiperazine class) | MCF7 (Luminal Breast Cancer) | 4.48 | mdpi.com |

| Compound 11 (phenylsulfonylpiperazine class) | MCF7 (Luminal Breast Cancer) | 20.00 | mdpi.com |

| Most active benzenesulfonamide-bearing imidazole derivative | IGR39 (Melanoma) | 27.8 ± 2.8 | nih.gov |

| Most active benzenesulfonamide-bearing imidazole derivative | MDA-MB-231 (Triple-Negative Breast Cancer) | 20.5 ± 3.6 | nih.gov |

| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) | T-47D (Breast Cancer) | 19.7 | nih.gov |

| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) | SK-N-MC (Neuroblastoma) | 25.2 | nih.gov |

The antiproliferative activity of benzenesulfonamide derivatives is a key focus of their anticancer evaluation. These compounds have demonstrated the ability to inhibit the growth and proliferation of cancer cells. immunopathol.comnih.gov

Studies have shown that benzenesulfonamide derivatives can significantly inhibit the proliferation of A549 lung cancer cells. immunopathol.com Similarly, N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives have shown potent antiproliferative activity against breast cancer and neuroblastoma cell lines. nih.gov For instance, compound 5i, a 4-methoxy substituted derivative, was found to be highly effective. nih.gov The introduction of a methyl group at the 2-position of the benzenesulfonamide ring in another derivative, compound 5f, also led to a significant increase in antiproliferative activity. nih.gov

The antiproliferative effects of these compounds suggest their potential as lead structures for the development of new anticancer agents. nih.gov

Research into the mechanisms by which benzenesulfonamide derivatives inhibit cancer cell growth has pointed towards several pathways, including the induction of apoptosis and cell cycle arrest.

One study on benzenesulfonamide derivatives in A549 lung cancer cells suggested that the modulation of reactive oxygen species (ROS) levels and intracellular pH may contribute to their cytotoxic effects. immunopathol.com Specifically, one compound (C3) was associated with an increase in ROS levels, while another (C6) led to a decrease. immunopathol.com All tested compounds in this study were found to lower intracellular pH, which can contribute to their anti-proliferative effects. immunopathol.com

In another investigation, a small molecule inhibitor, BOLD-100, was shown to inhibit DNA repair pathways and induce ROS in breast cancer cells. mdpi.com Treatment with BOLD-100 led to a decrease in cell cycle proteins such as RAD51, PCNA, ATM, and ATRX. mdpi.com Furthermore, some benzenesulfonamide derivatives have been found to induce apoptosis, as indicated by increased levels of cleaved caspases 3 and 9 in breast cancer cells. nih.gov

Cell cycle analysis has also revealed that certain derivatives can cause cell cycle arrest. For example, one compound was shown to arrest the cell cycle of MDA-MB-468 breast cancer cells in the G0-G1 and S phases. nih.gov Another compound, SU101, was found to block the entry of PDGF-stimulated cells into the S phase of the cell cycle. nih.gov

Other Potential Biological Activities of this compound

Beyond antiprotozoal and anticancer activities, the benzenesulfonamide scaffold is associated with a wide range of other biological effects. While specific studies on this compound are not extensively detailed in the provided search results, the broader class of benzenesulfonamides has been investigated for various pharmacological properties.

These include:

Anti-inflammatory activity : Certain new benzenesulfonamide derivatives bearing a carboxamide functionality have been synthesized and shown to possess in vivo anti-inflammatory properties. researchgate.netfrontiersin.org

Antimicrobial activity : The same study also reported in vitro antimicrobial activity for these novel derivatives against a panel of bacteria and fungi, including E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, and A. niger. researchgate.netfrontiersin.org

Antioxidant activity : The synthesized carboxamide derivatives of benzenesulfonamide also exhibited in vitro antioxidant activities. frontiersin.org

Carbonic anhydrase inhibition : Benzenesulfonamides are well-known inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. nih.govcerradopub.com.br Some derivatives have been specifically investigated as inhibitors of tumor-associated carbonic anhydrase isoforms like hCA IX. nih.gov

Androgen receptor antagonism : A series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been identified as novel antagonists of the human androgen receptor, which is a key target in prostate cancer therapy. nih.gov

Cardiovascular effects : Some benzenesulfonamide derivatives have been shown to affect cardiovascular parameters. For example, one study reported that 4-(2-aminoethyl)-benzenesulfonamide decreased perfusion pressure in an isolated rat heart model. cerradopub.com.br

It is important to note that these activities are reported for various derivatives of benzenesulfonamide, and the specific biological profile of this compound would require dedicated investigation.

Compound Names Mentioned in the Article

Structure Activity Relationship Sar Studies of N 2,4 Dimethylphenyl Benzenesulfonamide and Its Analogues

Rational Design and Synthesis of N-(2,4-Dimethylphenyl)benzenesulfonamide Analogues and Derivatives

The development of analogs of this compound is often guided by a rational design approach, aiming to improve potency, selectivity, and pharmacokinetic properties. This process typically begins with the core scaffold and introduces systematic modifications to probe interactions with the biological target.

The synthesis of these analogs generally follows established chemical routes for sulfonamide formation. A common method involves the reaction of a substituted benzenesulfonyl chloride with the appropriately substituted aniline (B41778). For instance, the synthesis of the parent compound, this compound, would involve the reaction of benzenesulfonyl chloride with 2,4-dimethylaniline (B123086).

A representative synthesis for a related analog, 2,4-dimethyl-N-(2,4-dimethylphenyl)benzenesulfonamide, involves treating a solution of m-xylene (B151644) in chloroform (B151607) with chlorosulfonic acid at 0°C. nih.gov The resulting 2,4-dimethylbenzenesulfonyl chloride is then reacted with 2,4-dimethylaniline and boiled for a short period. nih.gov The product is isolated by cooling the reaction mixture and precipitating the solid in ice-cold water, followed by filtration and recrystallization. nih.gov

In the broader context of benzenesulfonamide (B165840) derivatives, more complex synthetic strategies are employed to create diverse libraries of compounds for SAR studies. These can include multi-step syntheses and the use of modern cross-coupling reactions to introduce a wide variety of substituents. For example, the synthesis of some benzenesulfonamide analogs has involved a Sandmeyer reaction followed by coupling with an aniline derivative using a copper catalyst. nih.gov Other approaches utilize reagents like HATU for amide bond formation to link different molecular fragments. nih.gov

Impact of Substituent Variations on Potency and Selectivity

The biological activity of this compound analogs is highly sensitive to the nature and position of substituents on both the benzenesulfonyl and the N-phenyl rings. SAR studies systematically explore these variations to optimize interactions with the target protein.

For many biologically active sulfonamides, the sulfonamide moiety itself is a key interacting group, often acting as a hydrogen bond donor and acceptor. The substituents on the aromatic rings modulate the electronic properties and steric profile of the molecule, which in turn influences binding affinity and selectivity.

For instance, in a series of benzenesulfonamide-substituted 1,5-diarylpyrazoles designed as COX-2 inhibitors, the presence and position of the sulfonamide group were critical for activity. rsc.org While not directly this compound, these studies illustrate a common principle where the sulfonamide moiety is often directed towards a specific sub-pocket of the enzyme's active site.

In the case of N-aryl benzenesulfonamides, substituents on the N-phenyl ring can significantly affect the orientation of this ring relative to the rest of the molecule, which can be crucial for activity. The 2,4-dimethyl substitution pattern on the N-phenyl ring of the title compound defines a specific steric and electronic environment that contributes to its biological profile. Altering these methyl groups, for example, by moving them to different positions or replacing them with other functional groups (e.g., halogens, methoxy (B1213986) groups), would be a standard approach in an SAR campaign to probe the binding pocket for additional interactions or to avoid steric clashes.

Similarly, substitutions on the benzenesulfonyl ring can fine-tune the electronic properties of the sulfonamide group and provide additional points of interaction. For example, introducing electron-withdrawing or electron-donating groups can alter the pKa of the sulfonamide NH and the strength of its hydrogen bonding.

Elucidation of Key Pharmacophoric Requirements for this compound Bioactivity

A pharmacophore model for a class of compounds defines the essential structural features required for biological activity. For this compound and its analogs, the pharmacophore is derived from the collective SAR data.

Based on the general structure of benzenesulfonamide inhibitors of various enzymes, a hypothetical pharmacophore for this compound bioactivity can be proposed:

The Sulfonamide Linker: The -SO2NH- group is a critical component, often acting as a zinc-binding group in metalloenzymes or forming key hydrogen bonds with backbone or side-chain residues in the target protein.

The Benzenesulfonyl Ring: This aromatic ring system serves as a scaffold and can engage in hydrophobic or pi-stacking interactions with the target. The substitution pattern on this ring can be optimized to enhance these interactions.

The N-Aryl Ring (2,4-Dimethylphenyl): This part of the molecule typically occupies a distinct pocket in the binding site. The 2,4-dimethyl substitution pattern provides specific steric bulk and hydrophobic contacts. The relative orientation of this ring to the benzenesulfonyl ring is a key determinant of activity.

The "tail approach" is a common strategy in drug design, particularly for sulfonamide inhibitors, where different "tail" groups are appended to the core scaffold to improve isoform selectivity. nih.gov In the case of this compound, the 2,4-dimethylphenyl group can be considered a "tail" that confers a degree of selectivity for its particular biological target.

Conformational Analysis and its Influence on Biological Activity of this compound Derivatives

The three-dimensional conformation of this compound derivatives plays a crucial role in their biological activity. The molecule is not planar, and rotation around the S-N bond and the bonds connecting the rings to the sulfonamide linker allows it to adopt various conformations. The biologically active conformation is the one that best fits into the binding site of the target protein.

Table 1: Conformational Data of N-(Aryl)arylsulfonamides

| Compound | C—SO2—NH—C Torsion Angle (°) | Dihedral Angle between Rings (°) | Reference |

| 2,4-dimethyl-N-(2,4-dimethylphenyl)benzenesulfonamide | 66.5 | 41.0 | nih.gov |

| 2,4-dimethyl-N-(2,3-dimethylphenyl)benzenesulfonamide (Molecule 1) | 70.1 | nih.gov | |

| 2,4-dimethyl-N-(2,3-dimethylphenyl)benzenesulfonamide (Molecule 2) | -66.0 | nih.gov | |

| 2,4-dimethyl-N-(3,5-dimethylphenyl)benzenesulfonamide | 53.9 | nih.gov | |

| 2,4-dimethyl-N-(phenyl)benzenesulfonamide (Molecule 1) | 46.1 | nih.gov | |

| 2,4-dimethyl-N-(phenyl)benzenesulfonamide (Molecule 2) | 47.7 | nih.gov |

This table presents data for compounds structurally related to this compound, illustrating the impact of substitution on molecular conformation.

Ligand Efficiency and Lipophilic Efficiency Metrics in the this compound Series

In modern drug discovery, it is not enough for a compound to be potent. It must also possess drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LiPE or LLE) are metrics used to assess the quality of a compound and to guide lead optimization. wikipedia.orgnih.gov

Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom). It is a measure of how well a molecule uses its size to achieve potency. A higher LE value is generally desirable, as it suggests a more efficient binding interaction.

Lipophilic Efficiency (LiPE) relates the potency of a compound to its lipophilicity (commonly measured as logP or logD). wikipedia.org It is calculated as pIC50 (or pEC50) minus logP. wikipedia.org High lipophilicity can lead to problems such as poor solubility, high metabolic clearance, and off-target toxicity. LiPE helps to identify compounds that achieve high potency without excessive lipophilicity. sciforschenonline.org Empirical evidence suggests that quality drug candidates often have a high LiPE (e.g., >6). wikipedia.org

For a hypothetical series of this compound analogs, medicinal chemists would calculate LE and LiPE for each compound.

Table 2: Hypothetical Application of Efficiency Metrics

| Analog | Modification | pIC50 | logP | LiPE (pIC50 - logP) |

| 1 | N-(2,4-dimethylphenyl) | 7.0 | 3.5 | 3.5 |

| 2 | Add 4'-Cl to N-phenyl | 7.5 | 4.2 | 3.3 |

| 3 | Add 4'-OH to N-phenyl | 7.2 | 3.1 | 4.1 |

In this hypothetical example, analog 2 shows increased potency, but its LiPE decreases, suggesting the potency gain came at the cost of increased lipophilicity. Analog 3, on the other hand, improves its LiPE, making it a more promising candidate for further optimization as it achieves good potency with lower lipophilicity. The goal during lead optimization is to increase potency while maintaining or increasing LiPE. researchgate.net

Computational Chemistry and Molecular Modeling Studies of N 2,4 Dimethylphenyl Benzenesulfonamide

Molecular Docking Simulations to Predict Binding Modes with Target Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely employed to understand the binding mechanism of ligands with their protein targets. For derivatives of N-(2,4-Dimethylphenyl)benzenesulfonamide, docking studies have been instrumental in identifying potential therapeutic targets and predicting binding affinities.

Research on related benzenesulfonamide (B165840) derivatives has shown their potential as inhibitors of various enzymes. For instance, molecular docking has been used to assess the binding modes of novel N,N-dimethylbenzenesulfonamide derivatives with carbonic anhydrase IX (CA IX), a protein highly expressed in some cancer cells. nih.gov Similarly, docking studies have been performed on other benzenesulfonamide compounds to evaluate their anticancer effects against targets like the MCF-7 breast carcinoma cell line receptor (PDB code: 4FA2) and their antimicrobial activity against enzymes such as glucosamine-6-phosphate synthase. nih.goveurekaselect.com

These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the sulfonamide moiety and amino acid residues in the active site of the target protein. rsc.org For this compound, docking simulations could predict its binding affinity and interaction patterns with targets like CA IX, where the sulfonamide group is expected to coordinate with the zinc ion in the active site, a common binding motif for sulfonamide inhibitors. nih.govrsc.org

Table 1: Example of Molecular Docking Results for a Benzenesulfonamide Derivative with Carbonic anhydrase IX

| Parameter | Value |

|---|---|

| Target Protein | Carbonic Anhydrase IX (PDB: 5FL4) |

| Ligand | Compound 27 (Triazole benzene (B151609) sulfonamide derivative) |

| Binding Energy (kcal/mol) | -9.2 |

| Predicted Inhibition Constant (Ki) | ~0.07 nM |

| Key Interacting Residues | Gln92, His68, Asn66, Thr200 |

This table is illustrative and based on data for a derivative compound. rsc.org

Molecular Dynamics Simulations to Elucidate this compound Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, offering insights into the stability of ligand-protein complexes and the conformational dynamics of the ligand within the binding site. nih.gov This technique complements molecular docking by assessing the stability of the predicted binding poses over time.

For derivatives of benzenesulfonamide, MD simulations have been used to validate docking results and to understand the structural basis for their inhibitory activity. rsc.org For example, 100-nanosecond simulations of a triazole benzene sulfonamide derivative complexed with human carbonic anhydrase IX demonstrated the stability of the ligand's interactions within the active site. rsc.org Analyses derived from MD trajectories, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG), help confirm the stability of the complex. rsc.org

Applying MD simulations to a this compound-protein complex would allow researchers to:

Confirm the stability of the docking-predicted binding mode.

Analyze the flexibility of different parts of the molecule within the binding pocket.

Identify key hydrogen bonds and their persistence over the simulation time.

Calculate binding free energies using methods like MM-PBSA and MM-GBSA to provide a more accurate estimation of binding affinity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogues.

For the benzenesulfonamide class of compounds, QSAR studies have been successfully employed. For instance, a statistically validated QSAR model was developed for triazole benzene sulfonamide derivatives to predict their inhibitory activity against human carbonic anhydrase IX. rsc.org Such models are built by calculating a set of molecular descriptors (e.g., topological, electronic, and steric properties) for a series of compounds with known activities. Statistical methods are then used to build a regression model correlating these descriptors with the observed activity.

A hypothetical QSAR study for this compound derivatives would involve synthesizing a library of related compounds, measuring their biological activity against a specific target, and then generating a predictive model. This model could then be used to predict the activity of unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Topological | Wiener Index | Branching of the molecular skeleton |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molar Refractivity | Molecular volume and polarizability |

| Hydrophobic | LogP | Lipophilicity of the molecule |

Pharmacophore Modeling and Virtual Screening Approaches for this compound Scaffold

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large compound databases (virtual screening) to find other molecules that match the feature arrangement and are therefore likely to be active. nih.govresearchgate.net

This approach has been applied to identify novel inhibitors for various drug targets. nih.gov For the this compound scaffold, a pharmacophore model could be generated based on its structure and known interactions from docking studies. Key features would likely include:

A hydrogen bond acceptor (from the sulfonyl oxygens).

A hydrogen bond donor (from the sulfonamide N-H group).

Two aromatic rings.

Hydrophobic features (from the dimethylphenyl group).

This model could then be used to screen virtual libraries to identify diverse chemical structures that possess the same key features, potentially leading to the discovery of novel and potent inhibitors based on the this compound scaffold.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for this compound Analogues

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug development, as poor pharmacokinetic profiles are a major cause of clinical trial failures. nih.gov In silico ADME prediction models provide a rapid and cost-effective way to evaluate the drug-likeness of compounds early in the discovery process. semanticscholar.org

Numerous studies on benzenesulfonamide derivatives and other related heterocyclic compounds have utilized in silico tools to predict their ADME properties. nih.goveurekaselect.comnih.gov These predictions are based on the molecular structure and include parameters such as aqueous solubility, blood-brain barrier (BBB) penetration, gastrointestinal absorption, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

For analogues of this compound, these predictive models can estimate their potential to be orally bioavailable and to reach their site of action without being prematurely metabolized or eliminated. The "BOILED-Egg" model, for example, is a popular graphical method to predict both gastrointestinal absorption and brain access. mdpi.com

Table 3: Example of Predicted ADME Properties for a Hypothetical this compound Analogue

| ADME Property | Predicted Value/Classification | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Good potential for oral administration |

| BBB Permeation | Low | Less likely to cause CNS side effects |

| Plasma Protein Binding | High (>90%) | May have a longer duration of action |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |

| Aqueous Solubility | Moderately Soluble | Acceptable solubility for absorption |

This table is for illustrative purposes and represents typical parameters evaluated in in silico ADME studies.

Mechanisms of Action and Molecular Interactions of N 2,4 Dimethylphenyl Benzenesulfonamide

Identification of Specific Molecular Targets and Binding Partners for N-(2,4-Dimethylphenyl)benzenesulfonamide

Current scientific literature does not identify specific molecular targets or binding partners for this compound. While the broader class of benzenesulfonamides has been explored for various biological activities, including as HIV-1 capsid inhibitors, these findings pertain to derivatives and not directly to this compound itself. nih.gov Therefore, there is no conclusive evidence to associate this specific compound with any particular enzyme, receptor, or other biological macromolecule.

Biophysical Characterization of this compound-Target Interactions

Although specific biological targets are unknown, detailed biophysical data from X-ray crystallography provides insights into the molecule's structural and conformational properties. In its crystalline state, the molecule exhibits a distinct bend at the sulfur atom.

The crystal structure of this compound reveals that the molecule forms inversion dimers through intermolecular N—H···O hydrogen bonds. This fundamental interaction is a key feature of its solid-state packing.

Interactive Table: Crystallographic Data for this compound and Related Compounds

| Compound | C—SO2—NH—C Torsion Angle (°) | Dihedral Angle Between Rings (°) | Reference |

| This compound | 66.5 (2) | 41.0 (1) | |

| 2,4-Dimethyl-N-(2,3-dimethylphenyl)benzenesulfonamide (Molecule 1) | 70.1 (2) | 41.5 (1) | |

| 2,4-Dimethyl-N-(2,3-dimethylphenyl)benzenesulfonamide (Molecule 2) | -66.0 (2) | 43.8 (1) | |

| 2,4-Dimethyl-N-(3,5-dimethylphenyl)benzenesulfonamide | 53.9 (2) | 82.1 (1) | |

| 2,4-Dimethyl-N-(phenyl)benzenesulfonamide (Molecule 1) | 46.1 (3) | 67.5 (1) | |

| 2,4-Dimethyl-N-(phenyl)benzenesulfonamide (Molecule 2) | 47.7 (3) | 72.9 (1) | |

| 2,4-Dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide | -71.38 (39) | 44.6 (1) | |

| 4-Chloro-N-(2,4-dimethylphenyl)benzenesulfonamide | -75.5 (2) | 63.3 (1) |

The torsion angle of the C—SO2—NH—C group and the dihedral angle between the two aromatic rings are crucial parameters that define the molecule's three-dimensional shape. These structural details are fundamental for any future computational modeling of its interactions with potential biological targets.

Cellular Pathway Perturbations Induced by this compound

There is currently no available research detailing any specific cellular pathway perturbations induced by this compound. Investigations into how this compound may affect signaling cascades, metabolic pathways, or other cellular processes have not been reported in the scientific literature.

Investigation of Downstream Cellular Responses to this compound Exposure

Consistent with the lack of information on molecular targets and pathway perturbations, there is no data on the downstream cellular responses to exposure to this compound. Studies examining effects on gene expression, protein synthesis, cell proliferation, or apoptosis have not been published for this specific chemical entity.

Future Research Directions and Translational Research Implications for N 2,4 Dimethylphenyl Benzenesulfonamide

Exploration of Novel Therapeutic Applications Beyond Current Findings

At present, dedicated studies on the therapeutic applications of N-(2,4-Dimethylphenyl)benzenesulfonamide are scarce. However, the well-documented and diverse biological activities of other sulfonamide derivatives provide a fertile ground for hypothesizing its potential uses. The structural motif of a sulfonamide linked to aromatic rings is a cornerstone in the design of various therapeutic agents. nih.govnih.gov Future research should, therefore, embark on a systematic screening of this compound across a range of biological assays to uncover its latent therapeutic potential.

Key areas for investigation could include:

Anticancer Activity: Numerous benzenesulfonamide (B165840) derivatives have demonstrated significant anti-proliferative effects against various cancer cell lines. nih.gov Some act as tubulin polymerization inhibitors, while others function as carbonic anhydrase inhibitors, a mechanism particularly relevant in hypoxic tumors. nih.govnih.gov Given that this compound shares the core benzenesulfonamide structure, its potential as an anticancer agent warrants thorough investigation.

Antimicrobial Properties: The historical significance of sulfonamides as antibacterial agents suggests that this compound could possess antimicrobial activity. nih.gov Research should explore its efficacy against a panel of clinically relevant bacteria and fungi.

Anti-inflammatory Effects: Certain benzenesulfonamide derivatives have shown promising anti-inflammatory properties. researchgate.net Investigating the ability of this compound to modulate inflammatory pathways could open avenues for its use in treating inflammatory disorders.

Enzyme Inhibition: The sulfonamide group is a known zinc-binding group, making these compounds effective inhibitors of metalloenzymes. nih.gov Beyond carbonic anhydrase, exploring the inhibitory potential of this compound against other enzymes, such as matrix metalloproteinases or protein tyrosine phosphatases, could reveal novel therapeutic targets. nih.gov

Design and Synthesis of Advanced this compound Derivatives with Enhanced Properties

The synthesis of this compound and its closely related analogues has been described in the literature, primarily focusing on their chemical structure and crystallographic properties. nih.govnih.govnih.gov These synthetic pathways, typically involving the reaction of a benzenesulfonyl chloride with an appropriately substituted aniline (B41778), provide a solid foundation for creating a library of novel derivatives. researchgate.net

Future synthetic efforts should be guided by structure-activity relationship (SAR) studies to enhance specific biological activities. This can be achieved through:

Substitution on the Phenyl Rings: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups, halogens, nitro groups) on either the benzenesulfonyl or the dimethylphenyl ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity. researchgate.net

Modification of the Sulfonamide Linker: While the core sulfonamide group is often crucial for activity, modifications such as N-alkylation or the introduction of different linker moieties could lead to derivatives with improved pharmacokinetic properties or novel mechanisms of action.

Hybrid Molecule Design: Incorporating the this compound scaffold into hybrid molecules by linking it to other known pharmacophores could lead to compounds with dual or synergistic activities.

A systematic approach to generating and screening these derivatives will be instrumental in identifying candidates with superior potency, selectivity, and drug-like properties.

Integration of this compound into Multi-Targeted Therapeutic Strategies

The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred interest in multi-target drugs that can modulate several pathological pathways simultaneously. The inherent versatility of the sulfonamide scaffold makes it an excellent candidate for the development of such multi-targeted agents. nih.gov

Future research could explore the integration of this compound into multi-target strategies in the following ways:

Development of Multi-Target Kinase Inhibitors: By strategically modifying the structure of this compound, it may be possible to design derivatives that inhibit multiple protein kinases involved in cancer cell proliferation and survival.

Combination with Other Therapeutic Agents: Investigating the synergistic effects of this compound and its derivatives with existing drugs could lead to more effective combination therapies with reduced side effects.

Design of Dual-Action Molecules: As previously mentioned, creating hybrid molecules that combine the this compound moiety with another pharmacophore could result in a single chemical entity with multiple therapeutic actions. For instance, a hybrid with a known anti-inflammatory agent could be beneficial in treating complex inflammatory diseases.

Challenges and Opportunities in the Academic Research and Development of Sulfonamide-Based Chemical Entities

The academic pursuit of novel sulfonamide-based therapeutics like this compound is met with both challenges and significant opportunities.

Challenges:

Drug Resistance: A major hurdle for sulfonamides, particularly in the antimicrobial field, is the development of drug resistance. Overcoming this requires the design of novel derivatives that can evade existing resistance mechanisms.

Selectivity: Achieving isoform-selective inhibition of enzymes like carbonic anhydrases is crucial to minimize off-target effects. This necessitates sophisticated drug design and screening strategies. nih.gov

Pharmacokinetic Properties: Poor solubility and unfavorable pharmacokinetic profiles can hinder the development of promising sulfonamide candidates. Medicinal chemistry efforts are needed to optimize these properties.

Opportunities:

Vast Chemical Space: The sulfonamide scaffold allows for extensive chemical modification, offering a vast and largely unexplored chemical space for the discovery of new drugs. researchgate.net

Repurposing Potential: The broad spectrum of biological activities exhibited by sulfonamides presents opportunities for repurposing existing or newly synthesized compounds for different therapeutic indications.

Advances in Synthetic Methodology: Continuous advancements in synthetic organic chemistry provide new and efficient methods for the synthesis of complex sulfonamide derivatives. beilstein-journals.orgacs.org

Computational Drug Design: In silico tools for molecular modeling and virtual screening can accelerate the identification of promising sulfonamide-based drug candidates and aid in understanding their mechanism of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.